5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride
5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride
GNTI is a κ-opioid receptor antagonist (Ki = 0.18 nM). It is selective for κ-opioid receptors over µ- and δ-opioid receptors in radioligand binding assays (Kis = 36.9 and 70 nM, respectively). GNTI inhibits agonist-induced [35S]GTPγS binding in CHO cells expressing human κ-opioid receptors (pA2 = 10.4). In vivo, GNTI (0.3 mg/kg) induces scratching behavior in mice.
Highly potent κ opioid receptor antagonist (Ki = 0.18 nM for human cloned κ receptors expressed in CHO cells). Displays 208- and 799-fold selectivity over μ and δ receptors respectively. Reduces feeding behavior in rats with a much higher potency (300-30,000-fold) and a shorter duration of action than nor-binaltorphimine.
Highly potent κ opioid receptor antagonist (Ki = 0.18 nM for human cloned κ receptors expressed in CHO cells). Displays 208- and 799-fold selectivity over μ and δ receptors respectively. Reduces feeding behavior in rats with a much higher potency (300-30,000-fold) and a shorter duration of action than nor-binaltorphimine.
Brand Name:
Vulcanchem
CAS No.:
351183-88-5
VCID:
VC0004333
InChI:
InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1
SMILES:
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl
Molecular Formula:
C27H30Cl2N4O3
Molecular Weight:
529.462
5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride
CAS No.: 351183-88-5
Cat. No.: VC0004333
Molecular Formula: C27H30Cl2N4O3
Molecular Weight: 529.462
* For research use only. Not for human or veterinary use.
Specification
| Description | GNTI is a κ-opioid receptor antagonist (Ki = 0.18 nM). It is selective for κ-opioid receptors over µ- and δ-opioid receptors in radioligand binding assays (Kis = 36.9 and 70 nM, respectively). GNTI inhibits agonist-induced [35S]GTPγS binding in CHO cells expressing human κ-opioid receptors (pA2 = 10.4). In vivo, GNTI (0.3 mg/kg) induces scratching behavior in mice. Highly potent κ opioid receptor antagonist (Ki = 0.18 nM for human cloned κ receptors expressed in CHO cells). Displays 208- and 799-fold selectivity over μ and δ receptors respectively. Reduces feeding behavior in rats with a much higher potency (300-30,000-fold) and a shorter duration of action than nor-binaltorphimine. |
|---|---|
| CAS No. | 351183-88-5 |
| Molecular Formula | C27H30Cl2N4O3 |
| Molecular Weight | 529.462 |
| IUPAC Name | N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride |
| Standard InChI | InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1 |
| Standard InChI Key | GJPIMNXJPMPQHK-CVVXFVLRSA-N |
| SMILES | C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator